molecular formula C7H12N2 B14358282 (Dicyclopropylmethylidene)hydrazine CAS No. 90255-45-1

(Dicyclopropylmethylidene)hydrazine

Cat. No.: B14358282
CAS No.: 90255-45-1
M. Wt: 124.18 g/mol
InChI Key: RZHSUTXHQNMQHH-UHFFFAOYSA-N
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Description

(Dicyclopropylmethylidene)hydrazine is a highly reactive organic compound that belongs to the hydrazine family. This compound is characterized by its unique structure, which includes two cyclopropyl groups attached to a hydrazine moiety. It is widely used in scientific research due to its versatility and ability to form a variety of derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dicyclopropylmethylidene)hydrazine typically involves the reaction of cyclopropylmethylidene compounds with hydrazine. One common method is the reaction of cyclopropylmethylidene chloride with hydrazine hydrate under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically completed within a few hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

(Dicyclopropylmethylidene)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can act as a reducing agent in the synthesis of metal complexes.

    Substitution: It can undergo nucleophilic substitution reactions to form hydrazones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include aldehydes and ketones.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of metal complexes.

    Substitution: Formation of hydrazones.

Scientific Research Applications

(Dicyclopropylmethylidene)hydrazine is widely used in various fields of scientific research:

    Chemistry: Used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds.

    Biology: Used in the study of biochemical pathways and as a stabilizing agent in the production of organic peroxides.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Used as a catalyst in organic reactions and in the production of heterocyclic compounds

Mechanism of Action

The mechanism of action of (Dicyclopropylmethylidene)hydrazine involves its ability to act as both an oxidizing and reducing agent. It can catalyze the formation of various products by facilitating the transfer of electrons. The molecular targets and pathways involved include the reduction of metal ions and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simpler compound with similar reactivity but less steric hindrance.

    Phenylhydrazine: Contains a phenyl group instead of cyclopropyl groups, leading to different reactivity and applications.

    Dimethylhydrazine: Contains methyl groups, making it more volatile and reactive.

Uniqueness

(Dicyclopropylmethylidene)hydrazine is unique due to its cyclopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions where controlled reactivity is desired .

Properties

IUPAC Name

dicyclopropylmethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-9-7(5-1-2-5)6-3-4-6/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHSUTXHQNMQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NN)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10848233
Record name (Dicyclopropylmethylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90255-45-1
Record name (Dicyclopropylmethylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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